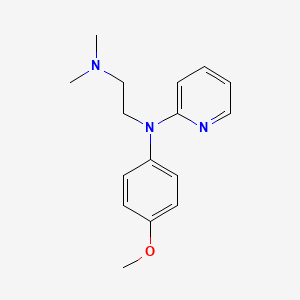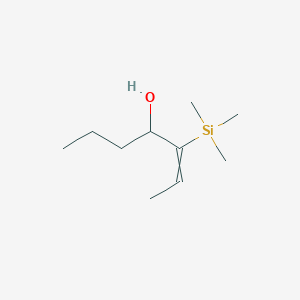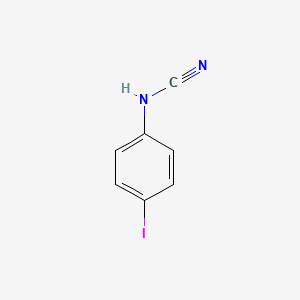
(4-Iodophenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophenyl)cyanamide is an organic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)cyanamide typically involves the reaction of 4-iodoaniline with cyanogen bromide. The reaction is carried out in a solvent mixture of diethyl ether and tetrahydrofuran at low temperatures (around 0°C) to ensure the stability of the reactants and the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and controlled environments ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Iodophenyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyanamide group can be oxidized or reduced under specific conditions to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted phenyl cyanamides, amines, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
(4-Iodophenyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Iodophenyl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- (4-Bromophenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Fluorophenyl)cyanamide
Comparison: (4-Iodophenyl)cyanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
Propriétés
Numéro CAS |
352020-08-7 |
|---|---|
Formule moléculaire |
C7H5IN2 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
(4-iodophenyl)cyanamide |
InChI |
InChI=1S/C7H5IN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H |
Clé InChI |
HPULLYOFQKQAQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



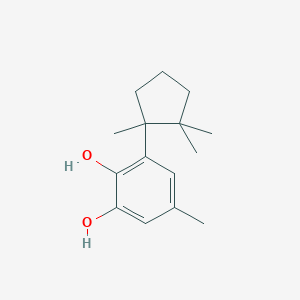


![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
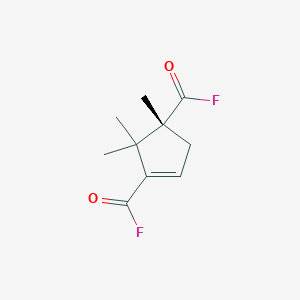

![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
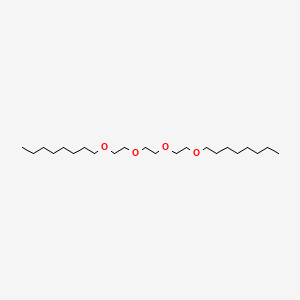
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)


